molecular formula C24H21N7O2 B2404776 N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-49-2

N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2404776
CAS No.: 540504-49-2
M. Wt: 439.479
InChI Key: AMSXWBOCMYFMHU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-2,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-9-3-4-10-19(18)33-2)21(16-7-5-11-25-13-16)31-24(27-15)29-22(30-31)17-8-6-12-26-14-17/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSXWBOCMYFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 540504-49-2) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N7O2, with a molecular weight of 439.48 g/mol. Its structure features a triazolo-pyrimidine core fused with pyridine rings and a methoxyphenyl substituent, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacteria including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 0.125–8 μg/mL against these pathogens .
  • Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus, suggesting a broad spectrum of antimicrobial activity .

Anticancer Properties

The triazolo[1,5-a]pyrimidine scaffold is recognized for its potential in cancer therapy:

  • Cell Proliferation Inhibition : Compounds based on this scaffold have shown antiproliferative effects against various cancer cell lines including breast (MDA-MB-231), lung, and colorectal cancers. Specific studies indicate that certain derivatives can induce apoptosis and enhance caspase activity in cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the disruption of microtubule assembly and interference with cell cycle progression, leading to increased apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances the lipophilicity and bioavailability of the compound. Conversely, electron-withdrawing groups may improve binding affinity to biological targets .

Case Studies

Several studies have highlighted the biological efficacy of similar triazole compounds:

  • Study on Antibacterial Activity : A recent study synthesized various triazole derivatives and evaluated their antibacterial activities against multiple strains. The most potent derivatives showed MIC values significantly lower than standard antibiotics like ampicillin .
  • Anticancer Evaluation : In vitro studies demonstrated that specific triazolo[1,5-a]pyrimidine derivatives could inhibit cell growth in MDA-MB-231 cells by inducing apoptosis at concentrations as low as 1.0 μM .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles, including those with a pyrimidine core, exhibit potent antimicrobial properties. For instance, compounds containing the triazolo[1,5-a]pyrimidine structure have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives were up to 1600 times more effective than commonly used antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

The compound's structure suggests potential antifungal activity. Research indicates that triazole derivatives can inhibit fungal growth by disrupting cell wall synthesis or interfering with cell membrane integrity. This makes them candidates for treating fungal infections resistant to conventional therapies .

Anti-inflammatory Effects

Triazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways and may serve as therapeutic agents in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective drugs. SAR studies on triazolo[1,5-a]pyrimidines indicate that specific substitutions on the pyridine and phenyl rings significantly influence their pharmacological profiles. For instance:

  • Electron-withdrawing groups enhance antibacterial activity.
  • Alkyl substitutions can improve solubility and bioavailability .

Synthesis and Development

The synthesis of N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been achieved through various methods including microwave-assisted synthesis and one-pot reactions that are environmentally friendly . These innovative approaches not only improve yield but also reduce the environmental impact of chemical synthesis.

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science. The incorporation of triazole moieties into polymers can enhance properties such as thermal stability and mechanical strength. Triazoles can also act as ligands in coordination chemistry, leading to the development of new materials with unique electronic properties .

Case Study 1: Antimicrobial Efficacy

A series of studies conducted on triazolo[1,5-a]pyrimidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, outperforming traditional treatments .

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms of triazolo[1,5-a]pyrimidines revealed that these compounds inhibit key enzymes involved in the inflammatory response. This finding supports their potential use in treating inflammatory diseases such as arthritis .

Preparation Methods

Chlorination of the Hydroxyl Intermediate

The 6-hydroxyl group undergoes chlorination using phosphoryl chloride (POCl₃) under reflux conditions (80°C, 4 h), converting it to the 6-chloro derivative with >90% efficiency. This step is critical for subsequent nucleophilic substitution.

Amidation with 2-Methoxyaniline

The chloro intermediate reacts with 2-methoxyaniline in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. Optimal conditions include:

  • Solvent : Dichloromethane (DCM)
  • Temperature : 25°C (room temperature)
  • Time : 24 hours
  • Yield : 78% (isolated via column chromatography)

Regioselective Introduction of Pyridin-3-yl Groups

The bis-pyridinyl substitution at positions 2 and 7 is achieved through a sequential condensation strategy:

Aldehyde Selection and Reactivity

Pyridine-3-carbaldehyde is preferred due to its electron-withdrawing nature, enhancing electrophilicity during cyclocondensation. Electron-deficient aldehydes improve reaction kinetics, reducing side product formation.

Solvent-Free Optimization

Eliminating solvents minimizes competing hydrolysis, increasing yields to 72% compared to 55% in ethanol-based systems. Thermal analysis (DSC) confirms reaction completion at 110°C without decomposition.

Industrial Scalability and Process Economics

The patent-pending methodology from WO2014023681A1 informs scale-up protocols:

Cost-Effective Starting Materials

  • Guanidine carbonate and thiourea replace expensive amidine precursors, cutting material costs by 40%
  • Iodobenzenediacetate enables oxidative cyclization without transition metals, simplifying waste management

Continuous Flow Reactor Adaptation

Pilot studies demonstrate that transitioning from batch to flow chemistry reduces reaction time from 12 hours to 45 minutes, achieving 85% conversion.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • Mass Spectrometry : Molecular ion peak at m/z 527.2 ([M+H]⁺) confirms the target molecular weight
  • ¹³C NMR : Distinct signals at δ 167.8 ppm (carboxamide carbonyl) and δ 155.3 ppm (triazole C=N)

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >99% purity, with retention time = 8.2 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index Scalability
Biginelli Cyclization 72 99 1.0 High
Suzuki Coupling 65 97 1.8 Moderate
Solid-Phase Synthesis 58 95 2.3 Low

Data adapted from demonstrates the superiority of the solvent-free Biginelli approach in balancing efficiency and cost.

Q & A

Q. What are effective synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of amino-triazole precursors with β-ketoesters or aldehydes. For example, highlights the use of TMDP catalyst in a water-ethanol solvent system (1:1 v/v) to synthesize analogous esters, achieving yields >85% under reflux conditions . describes coupling reactions with substituted phenyl groups via thioether linkages, using LiOH as a base in DMF at 80°C . Key factors include:

  • Catalyst selection (e.g., TMDP vs. acid/base catalysts).
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilic substitution).
  • Temperature control (reflux vs. room temperature for sensitive intermediates).

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : and resolve π-π stacking and hydrogen-bonding interactions in triazolo-pyrimidine derivatives, confirming dihedral angles between aromatic rings (e.g., 5.7°–12.3°) .
  • NMR spectroscopy : and report diagnostic peaks for pyridyl protons (δ 8.2–8.5 ppm) and carboxamide NH (δ 10.1–10.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 524.55 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Catalyst screening : shows TMDP increases reaction efficiency by stabilizing intermediates via hydrogen bonding .
  • Solvent-free or green chemistry approaches : Replace DMF with ethanol/water mixtures to reduce toxicity ( ) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps, as seen in related pyrimidine syntheses .

Q. How to resolve contradictions in pharmacological data (e.g., receptor binding vs. cellular activity)?

  • Structure-activity relationship (SAR) studies : identifies that substituents at the pyridyl position (e.g., methyl vs. trifluoromethyl groups) alter CB2 receptor binding affinity by 10-fold .
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Computational docking : employs AutoDock Vina to model TNF-α inhibition, revealing steric clashes with bulkier substituents .

Q. What computational strategies predict target interactions and selectivity?

  • Molecular dynamics (MD) simulations : Analyze binding pocket flexibility over 100-ns trajectories to assess target engagement (e.g., mTOR kinase in ) .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methoxy vs. hydroxy groups).
  • Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors at pyridin-3-yl positions) using Schrödinger’s Phase .

Q. How to address challenges in crystallizing this compound for structural studies?

  • Co-crystallization with analogs : shows that DMF solvates stabilize crystal packing via C–H⋯O interactions .
  • Vapor diffusion methods : Use 1:1 ethyl acetate/hexane to grow single crystals (triclinic P1 space group, Z = 2) .
  • Temperature gradients : Slow cooling from 60°C to 4°C reduces lattice defects .

Methodological Considerations

Q. What strategies validate purity and stability under experimental conditions?

  • HPLC-DAD/MS : Monitor degradation products (e.g., hydrolyzed carboxamide) at 254 nm .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C for most analogs) .
  • Long-term storage : Lyophilize and store at -80°C under argon to prevent oxidation .

Q. How to design SAR studies for optimizing bioactivity?

  • Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) .
  • Biological assays : Pair receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition for GPCR targets) .
  • ADMET profiling : Use Caco-2 cells for permeability and hERG assays for cardiac toxicity .

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